(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid
Overview
Description
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered significant attention in the field of biomedicine. This compound is known for its potential in developing pioneering medications aimed at combating various ailments. Its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with a 2-fluorobenzyl group, makes it a valuable compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid are disease-causing protein receptors and enzymes associated with conditions such as cancer, malignancies, and painful inflammatory diseases . The compound has been shown to effectively target these proteins, leading to potential therapeutic effects .
Mode of Action
This compound is an organoboron reagent used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. The compound interacts with its targets through a process known as transmetalation, where it is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway affected by this compound . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in suzuki–miyaura cross-coupling reactions suggests that it may have unique pharmacokinetic properties related to its stability and reactivity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound can facilitate the formation of carbon–carbon bonds, which can have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is involved, depends on the presence of a suitable metal catalyst and appropriate reaction conditions . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as water or organic solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid components after deprotection can mitigate costs and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Biology: The compound is studied for its potential to target specific protein receptors and enzymes, making it valuable in biochemical research.
Medicine: It has been explored for its potential in developing medications for cancer, inflammatory diseases, and other ailments.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)boronic acid: Similar in structure but lacks the 2-fluorobenzyl group, making it less versatile in certain reactions.
(4-(Trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group instead of a fluorobenzyl group, which can affect its reactivity and applications.
Uniqueness
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid stands out due to its unique combination of a boronic acid group and a 2-fluorobenzyl group. This structure enhances its reactivity and allows for a broader range of applications in organic synthesis, biomedicine, and industrial processes.
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMQSLDBKPNEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655847 | |
Record name | {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-78-0 | |
Record name | {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1072951-78-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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